molecular formula C11H11ClN2O2 B1601319 5-Chloro-D-tryptophan CAS No. 55325-48-9

5-Chloro-D-tryptophan

Cat. No. B1601319
CAS RN: 55325-48-9
M. Wt: 238.67 g/mol
InChI Key: TUKKZLIDCNWKIN-SECBINFHSA-N
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Description

5-Chloro-D-tryptophan is a derivative of tryptophan, an essential amino acid. It has a molecular weight of 238.67 . It is often used in laboratory settings .


Molecular Structure Analysis

The molecular formula of 5-Chloro-D-tryptophan is C11H11ClN2O2 . The structure of tryptophan, the parent compound, is unique among amino acids as it contains an indole functional group, which is a larger flat structure formed by two hydrocarbon rings fused together .


Physical And Chemical Properties Analysis

5-Chloro-D-tryptophan is a crystalline compound . It is considered more or less hydrophobic depending on the scale used to rank amino acids. The nitrogen of its indole ring can engage in hydrogen bonds, which may facilitate the solubility of proteins .

Safety And Hazards

When handling 5-Chloro-D-tryptophan, it is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought .

Future Directions

Recent research has developed a method for selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins. This platform enables systematic, proteome-wide identification of tryptophan residues . This could potentially open up new avenues for the study and application of 5-Chloro-D-tryptophan and other tryptophan derivatives.

properties

IUPAC Name

(2R)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKKZLIDCNWKIN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551464
Record name 5-Chloro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-D-tryptophan

CAS RN

55325-48-9
Record name 5-Chloro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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